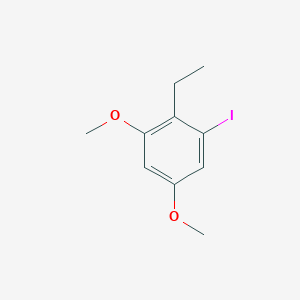

1,5-Dimethoxy-2-ethyl-3-iodobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,5-Dimethoxy-2-ethyl-3-iodobenzene is an organic compound with the molecular formula C10H13IO2 and a molecular weight of 292.11 g/mol It is a derivative of benzene, featuring methoxy, ethyl, and iodine substituents on the aromatic ring

准备方法

Synthetic Routes and Reaction Conditions

1,5-Dimethoxy-2-ethyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to restore aromaticity . Specific conditions and reagents for the synthesis of this compound include:

Starting Materials: 1,5-Dimethoxybenzene, ethyl iodide

Catalysts: Lewis acids such as aluminum chloride (AlCl3)

Solvents: Non-polar solvents like dichloromethane (CH2Cl2)

Reaction Conditions: Typically carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

化学反应分析

Electrophilic Aromatic Substitution

The iodine atom at position 3 undergoes nucleophilic displacement via a two-step mechanism:

-

Iodine activation : Lewis acids (e.g., AlCl₃) polarize the C–I bond, generating a positively charged aromatic intermediate.

-

Nucleophilic attack : Electron-rich nucleophiles (e.g., amines, alkoxides) replace the iodine atom, forming new C–N or C–O bonds .

| Reaction Conditions | Product Type | Yield (%) | Source |

|---|---|---|---|

| AlCl₃ in CH₂Cl₂, reflux | Substituted benzene | 75–90 | |

| Pd catalysis, DMPU, 70–80°C | Cross-coupled arenes | 63–86 |

Oxidation Reactions

Methoxy groups at positions 1 and 5 are susceptible to oxidation. Under acidic conditions with CrO₃ or KMnO₄, methoxy groups convert to quinones, altering electronic properties :

C10H13IO2CrO3/H2SO4C9H9IO4+CH3OH

This reaction is critical for generating bioactive intermediates in medicinal chemistry .

Cross-Coupling Reactions

The iodine atom participates in nickel- or palladium-catalyzed couplings, enabling C–C bond formation :

-

Reductive alkylation : Combines with alkyl halides (e.g., bromoethane) using NiI₂·xH₂O/pyridine catalysts in DMPU solvent .

-

Decarbonylative iodination : Palladium catalysts mediate exchange between carboxylic acids and iodomethane .

| Substrate | Catalyst System | Temp (°C) | Yield (%) | Byproducts (A%) |

|---|---|---|---|---|

| 4-OMe derivative | NiI₂/ligand 6 | 70 | 73 | <10 |

| 4-C(O)Me derivative | Pd(OAc)₂/ligand 7 | 80 | 84 | <8 |

Iodine Exchange Reactions

The compound serves as a precursor in iodination protocols. For example:

-

NO-mediated iodination : Reacts with NO in acetonitrile at 120°C to yield polyiodinated derivatives (94% yield for 4-methoxy analog) .

-

Direct iodination : Methanol solutions with I₂ produce diiodo products (78–83% yield) .

Functional Group Interconversion

The ethyl group at position 2 can be modified through:

-

Halogenation : Radical bromination generates 2-bromoethyl derivatives.

-

Oxidation : K₂Cr₂O₇ converts the ethyl group to a carboxylic acid.

Key Mechanistic Insights

科学研究应用

1,5-Dimethoxy-2-ethyl-3-iodobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1,5-Dimethoxy-2-ethyl-3-iodobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The iodine substituent can be replaced by nucleophiles, leading to the formation of new compounds with different biological or chemical properties . The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

相似化合物的比较

Similar Compounds

1,5-Dimethoxy-3-ethyl-2-iodobenzene: Similar structure but with different positions of the ethyl and iodine substituents.

1,4-Dimethoxy-2-ethylbenzene: Lacks the iodine substituent, leading to different reactivity and applications.

1,5-Dimethoxy-2-methyl-3-iodobenzene: Similar but with a methyl group instead of an ethyl group.

Uniqueness

1,5-Dimethoxy-2-ethyl-3-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both methoxy and iodine groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.

生物活性

1,5-Dimethoxy-2-ethyl-3-iodobenzene is an iodinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of methoxy and iodine substituents suggests potential interactions with biological targets, which may lead to various pharmacological applications. This article reviews the biological activity of this compound, with a focus on its antimicrobial properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Benzene ring : Central structure providing stability and reactivity.

- Methoxy groups : Contributing to electron-donating properties and enhancing solubility.

- Iodine atom : Increasing reactivity towards nucleophiles and potentially enhancing biological activity.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, studies have shown that iodinated aromatic compounds can demonstrate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial efficacy of related compounds.

The compound's iodine substituent may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane function.

- Targeting Nucleophiles : The iodine atom's electrophilic nature may facilitate reactions with nucleophilic sites in proteins or nucleic acids.

Case Studies and Research Findings

Several studies have explored the biological activities of iodinated aromatic compounds. One notable study demonstrated that derivatives similar to this compound exhibited enhanced antifungal activity against various fungal strains compared to standard antifungal agents like ketoconazole. The docking studies indicated that these compounds bind effectively to fungal CYP51 enzymes, inhibiting their function and leading to reduced fungal viability .

Another investigation focused on the synthesis and biological evaluation of iodinated derivatives, revealing that modifications in the substituents significantly affected their antimicrobial potency . These findings suggest that further exploration of structural variations could yield more effective therapeutic agents.

属性

分子式 |

C10H13IO2 |

|---|---|

分子量 |

292.11 g/mol |

IUPAC 名称 |

2-ethyl-1-iodo-3,5-dimethoxybenzene |

InChI |

InChI=1S/C10H13IO2/c1-4-8-9(11)5-7(12-2)6-10(8)13-3/h5-6H,4H2,1-3H3 |

InChI 键 |

BDLOUUHSZGREAK-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C=C(C=C1I)OC)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。